N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide
Descripción
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S/c1-19-2-4-20(5-3-19)17-29-26(33)22-8-6-21(7-9-22)18-32-27(34)24-16-23(31-12-14-35-15-13-31)10-11-25(24)30-28(32)36/h2-11,16,24H,12-15,17-18H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFUCVMVGFNTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a complex organic compound with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a kinase inhibitor and an antibacterial agent. This article presents a detailed overview of its biological activities, including relevant data tables and research findings.
Chemical Structure
The molecular formula of N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is . Its structure features multiple functional groups that contribute to its biological properties, including a benzamide core and a morpholine ring attached to a tetrahydroquinazoline moiety.
1. Kinase Inhibition
Research indicates that this compound acts as a kinase inhibitor , targeting specific kinases involved in cancer progression. Notably, it exhibits inhibitory activity against:
- FLT3 : A kinase implicated in certain leukemias.
- JAK2 : A kinase associated with hematopoietic malignancies.
The inhibition of these kinases can potentially halt the proliferation of cancer cells. Preliminary studies suggest that N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide may be effective in treating various types of leukemia due to its selective targeting of these pathways .
2. Antibacterial Activity
In vitro studies have demonstrated that this compound possesses antibacterial properties against several bacterial strains:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values indicate significant antibacterial potency. Further research is required to evaluate its efficacy in vivo and to elucidate the mechanisms underlying its antibacterial action.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.011 | 0.020 |
These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide:
- Antimicrobial Activity Evaluation : A study evaluating antimicrobial activity against various Gram-positive and Gram-negative bacteria showed promising results for similar compounds with MIC values significantly lower than standard antibiotics like ampicillin .
- Structure–Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the morpholine or tetrahydroquinazoline moieties could enhance biological activity. The presence of specific substituents was linked to increased potency against bacterial strains .
Comparación Con Compuestos Similares
Structural and Functional Group Comparisons
Table 1: Key Structural and Pharmacological Differences
*Estimated based on structural analogs in .
Physicochemical Properties
- Solubility : Morpholine and sulfanylidene groups may improve solubility in polar solvents, contrasting with ’s sulfamoyl-containing benzamide, which is more polar but less metabolically stable .
Q & A
Q. What approaches reconcile conflicting data in structure-activity relationship (SAR) studies across similar quinazolinone derivatives?
- Answer : Perform meta-analysis of published SAR data, focusing on assay conditions (e.g., ATP concentrations in kinase assays). Generate 3D-QSAR models (e.g., CoMFA) to identify electrostatic/hydrophobic drivers of activity . Validate hypotheses via focused libraries with controlled substituent variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
